

Technical Guide: Physicochemical Properties and Analytical Workflow of Nonatriacontane

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physicochemical properties of **Nonatriacontane** (n-C39). It also outlines a standard analytical workflow where this long-chain alkane is commonly employed, particularly in chromatographic analysis.

Core Physicochemical Data

Nonatriacontane is a saturated long-chain hydrocarbon belonging to the alkane series. Its fundamental properties are crucial for its application as a chemical standard and for its identification in various matrices.

The quantitative properties of **Nonatriacontane** are summarized in the table below for ease of reference.



Property	Value
Molecular Formula	Сз9Н80[1][2]
Linear Formula	CH3(CH2)37CH3[3]
Molecular Weight	549.05 g/mol [1][2][3]
Monoisotopic Mass	548.62600255 Da[4]
CAS Number	7194-86-7[1][2]
Melting Point	78-82 °C[1][2][3]
Boiling Point	519.52 °C (estimate)[1][2]
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Hexanes[1]

Analytical Application: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high molecular weight, low volatility, and chemical inertness, **Nonatriacontane** is well-suited for use in analytical protocols, such as Gas Chromatography-Mass Spectrometry (GC-MS). It can serve as an internal standard for the quantification of other long-chain alkanes or as a component in a mixture of n-alkanes used to calculate Retention Indices (RI) for compound identification.

Experimental Protocol: Quantification of Hydrocarbons using an Internal Standard

This protocol describes a generalized method for the quantification of a target analyte in a sample matrix (e.g., environmental extracts, biological samples) using **Nonatriacontane** as an internal standard (IS). The use of an IS is critical for correcting variations in sample injection volume and instrument response, thereby improving analytical accuracy and precision.

1. Preparation of Stock Solutions:

Foundational & Exploratory



- Internal Standard (IS) Stock: Accurately weigh a known amount of **Nonatriacontane** and dissolve it in a suitable solvent (e.g., hexane, chloroform) to prepare a stock solution of a high, known concentration (e.g., 1000 μg/mL).
- Analyte Stock: Prepare a separate stock solution of the target analyte(s) in the same manner.

2. Preparation of Calibration Standards:

- Create a series of calibration standards by performing serial dilutions of the analyte stock solution.
- To each calibration standard, add a fixed, known amount of the **Nonatriacontane** IS stock solution. This ensures the concentration of the IS is constant across all calibration levels.

3. Sample Preparation:

- Extract the analytes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).
- Concentrate or dilute the extract as necessary to bring the analyte concentration within the range of the calibration curve.
- Spike a precise volume of the final sample extract with the same fixed amount of the **Nonatriacontane** IS stock solution as used in the calibration standards.

4. GC-MS Analysis:

- Inject a fixed volume (e.g., 1 μ L) of each calibration standard and prepared sample into the GC-MS system.
- Gas Chromatography (GC): Use a suitable capillary column (e.g., HP-5MS) and a temperature program that effectively separates the target analyte(s) from the internal standard and other matrix components. A typical program might start at a lower temperature and ramp up to over 300°C to elute high-boiling point compounds like **Nonatriacontane**.
- Mass Spectrometry (MS): Operate the mass spectrometer in a suitable mode, often Electron Ionization (EI). Data can be acquired in full scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For alkanes, characteristic fragment ions (e.g., m/z 57) are often monitored.

5. Data Analysis:

• Integrate the peak areas for the target analyte(s) and the **Nonatriacontane** internal standard in each chromatogram.



- Calculate the Response Factor (RF) for each calibration standard using the formula: (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration).
- Generate a calibration curve by plotting the ratio of (Analyte Area / IS Area) against the concentration of the analyte.
- Determine the concentration of the analyte in the sample by using the measured (Analyte Area / IS Area) ratio from the sample chromatogram and interpolating from the calibration curve.

Visualized Workflow

The following diagram illustrates the logical flow of the GC-MS analytical protocol described above.



Click to download full resolution via product page

GC-MS workflow using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cas 7194-86-7, NONATRIACONTANE | lookchem [lookchem.com]
- 2. NONATRIACONTANE CAS#: 7194-86-7 [m.chemicalbook.com]



- 3. 三十九烷 ≥90.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nonatriacontane | C39H80 | CID 114842 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Analytical Workflow of Nonatriacontane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360195#nonatriacontane-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com